4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F6N2O2S/c1-32-17-28-15(30-9-2-4-13(20)11(6-9)18(22,23)24)8-16(29-17)31-10-3-5-14(21)12(7-10)19(25,26)27/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSNDAACFLKBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Phenoxy Groups: The phenoxy groups are introduced via nucleophilic aromatic substitution reactions, where the pyrimidine core reacts with 4-chloro-3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate.
Addition of Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro groups, using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Potassium carbonate, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural features and applications of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine and related pyrimidine derivatives:
Key Observations:
Substituent Effects on Bioactivity: The Cl/CF3-phenoxy groups in the target compound enhance insecticidal efficacy by increasing hydrophobicity and target binding . In contrast, the benzylsulfanyl-styryl groups in the styryl analog promote π-π stacking, critical for NLO applications . Trifluoromethyl groups at positions 4 and 6 (as in 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone) improve metabolic stability in pharmaceuticals but reduce insecticidal potency compared to phenoxy-substituted derivatives .
Synthetic Pathways :
Crystallographic and Physicochemical Properties
- 4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine :
- 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine :
- Solubility in DMSO and chloroform suggests utility in solution-phase reactions .
Biological Activity
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. Its unique structure, featuring multiple functional groups, allows it to interact with various biological targets, making it a subject of interest for researchers exploring its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 4,6-bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine
- Molecular Formula : C₁₉H₁₀Cl₂F₆N₂O₂S
- Molecular Weight : 467.19 g/mol
| Property | Value |
|---|---|
| Molecular Weight | 467.19 g/mol |
| LogP | 8.615 |
| PSA (Polar Surface Area) | 18.46 Ų |
| Melting Point | Not Available |
| Solubility | Not Available |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. In a study assessing various compounds, those similar to 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine demonstrated effective inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 μg/mL .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it exhibited cytotoxic effects against several human tumor cell lines, including colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and others. The presence of electron-withdrawing groups like chlorine enhanced the inhibitory activity against cancer cells .
Case Study : A recent study highlighted that the compound showed significant apoptosis induction in HCT-116 cells through mechanisms involving histone deacetylase (HDAC) inhibition, leading to increased acetylation of histones and subsequent cell death .
Insecticidal Activity
The insecticidal properties of similar trifluoromethyl pyrimidines have also been noted. Compounds bearing trifluoromethyl groups were effective against various insect pests, suggesting that 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine may possess similar efficacy in agricultural applications .
The biological effects of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine are mediated through interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It could bind to receptors influencing signal transduction pathways critical for cancer progression and microbial resistance.
Q & A
Q. What are the optimal synthetic routes for 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between chlorinated pyrimidine precursors and substituted phenols. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature : Reactions often proceed at 80–120°C to balance reaction rate and byproduct formation .
- Catalysts : Anhydrous K₂CO₃ or Cs₂CO₃ as bases improve nucleophilicity of phenoxide intermediates .
To optimize conditions, use a Design of Experiments (DOE) approach (e.g., factorial designs) to evaluate interactions between variables like temperature, solvent, and stoichiometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy group integration at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~600–650) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or bond angles for solid-state confirmation .
Q. What are the key stability considerations for storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) due to potential sulfanyl group oxidation .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .
- Hydrolytic Stability : Test pH-dependent degradation in aqueous buffers (pH 1–12) to assess susceptibility to hydrolysis .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for SNAr reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .
- Machine Learning (ML) : Train models on existing reaction databases to predict optimal substituent positions for new analogs .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines to differentiate target-specific vs. off-target effects .
- Metabolomic Profiling : Use LC-MS/MS to identify metabolites that may activate/inhibit unintended pathways .
- Structural-Activity Relationship (SAR) : Compare analogs with modified phenoxy or sulfanyl groups to isolate bioactive moieties .
Q. How can researchers design experiments to evaluate environmental persistence or toxicity of this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD 301 protocols to measure half-life in soil/water systems .
- Ecotoxicology : Perform acute/chronic toxicity tests on Daphnia magna or Danio rerio (zebrafish) models .
- Computational Toxicology : Apply tools like ECOSAR to predict bioaccumulation or mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
